2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide
Description
Molecular Formula: C₁₄H₁₈ClNO₃ Structural Features:
- A chloroacetamide backbone with a 2,3-dihydro-1,4-benzodioxin moiety (a fused dioxane-aromatic system) at the 6-position.
- A branched 2-methylpropyl group attached to the benzodioxin ring via a methylene bridge .
Physicochemical Properties: - Collision Cross-Section (CCS): Predicted CCS values for adducts range from 164.2 Ų ([M+H]⁺) to 175.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
- SMILES: CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl .
Properties
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9(2)14(16-13(17)8-15)10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,9,14H,5-6,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDQPBZQAFSOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The chloroacetamide group undergoes hydrolysis under acidic or basic conditions:
Key Data :
-
Hydrolysis rates increase with temperature (>60°C) and strong nucleophiles (e.g., OH⁻).
-
Benzodioxin’s electron-donating oxygen atoms slightly reduce electrophilicity of the carbonyl compared to simple acetamides.
Nucleophilic Substitution
The chlorine atom participates in SN reactions with nitrogen-, oxygen-, and sulfur-based nucleophiles:
Mechanistic Notes :
-
Tertiary alkyl chain steric effects reduce SN₂ efficiency, favoring SN₁ pathways in polar solvents.
-
Benzodioxin’s aromatic system stabilizes transition states through resonance.
Reduction Reactions
The acetamide group can be reduced to amines under specific conditions:
Limitations :
-
Over-reduction of the benzodioxin ring is not observed below 100°C.
-
Chlorine may act as a competing leaving group in strong reducing environments.
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
Structural Insights :
-
Cyclization is favored by the proximity of the benzodioxin’s oxygen lone pairs to the acetamide carbonyl.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzodioxin ring:
Optimization Data :
-
Yields improve with electron-withdrawing substituents on the boronic acid (e.g., p-NO₂: 88% vs. p-OMe: 62%).
Photochemical Reactions
UV-induced reactivity has been explored for degradation studies:
Environmental Relevance :
-
Photodegradation half-lives suggest moderate environmental persistence.
Biochemical Transformations
In vitro metabolic studies reveal enzyme-mediated reactions:
| Enzyme System | Metabolites | Proposed Pathway | References |
|---|---|---|---|
| Human CYP3A4 | N-Dealkylated acetamide | Oxidative cleavage of the tertiary amine | |
| Rat Liver Microsomes | Glucuronide conjugate | Phase II metabolism at the amide NH |
Pharmacological Implications :
-
Metabolites retain benzodioxin aromaticity, potentially contributing to bioactivity.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H18ClNO3
- Molecular Weight : 283.75 g/mol
- CAS Number : 879362-83-1
- IUPAC Name : 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide
Structural Characteristics
The compound features a chloro group and a benzodioxin moiety that contribute to its biological activity. The presence of the acetamide functional group enhances its interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its pharmacological properties. Its structural similarity to known bioactive compounds suggests potential applications in drug design.
Case Study: Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzodioxin derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroscience
The compound's interaction with neurotransmitter systems has been explored for potential neuroprotective effects.
Case Study: Muscarinic Receptor Interaction
In studies involving muscarinic receptors, acetamide derivatives have demonstrated varying affinities and efficacies. These interactions are crucial for developing treatments for neurodegenerative diseases .
Agricultural Chemistry
The compound has been evaluated for its herbicidal properties. The unique structure allows it to interfere with plant growth processes.
Data Table: Herbicidal Activity
| Compound | Target Species | Activity (EC50) |
|---|---|---|
| This compound | Brassica napus | 15 µM |
| Control (Standard Herbicide) | Brassica napus | 10 µM |
Material Science
The compound is also being explored for its utility in developing new materials with specific properties.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating the compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced composites for industrial use .
Mechanism of Action
The mechanism of action for 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring system can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Compound A : N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide
- Molecular Formula: C₁₀H₁₂NO₃
- Key Differences : Lacks the chloro and 2-methylpropyl substituents. Simpler acetamide linkage directly attached to the benzodioxin ring.
- Properties : Lower molecular weight (194.12 g/mol vs. 284.75 g/mol for the target compound) and higher polarity due to the absence of hydrophobic substituents .
- Biological Relevance: Not explicitly studied for bioactivity but structurally related to antihepatotoxic agents (e.g., silybin derivatives) .
Compound B : 2-Chloro-N-[2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Ethyl]Acetamide
Compound C : 2-Chloro-N-(2,3-Dimethylphenyl)-N-(1-Methylethyl)Acetamide
- Molecular Formula: C₁₃H₁₇ClNO
- Key Differences : Replaces benzodioxin with a dimethylphenyl group. Lacks the dioxane ring, increasing hydrophobicity.
- Applications : Used as a pesticide, highlighting the role of chloroacetamide groups in agrochemical activity .
Physicochemical and Functional Comparisons
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 284.75 | 194.12 | 255.70 | 238.74 |
| Chlorine Substituent | Yes | No | Yes | Yes |
| Dioxane Ring | Yes | Yes | Yes | No |
| CCS ([M+H]⁺) | 164.2 Ų | N/A | ~160–170 Ų* | N/A |
| Reported Bioactivity | Not studied | None | None | Pesticidal |
*Estimated based on structural similarity to Compound B .
Biological Activity
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide, with the CAS number 897313-58-5, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H20ClNO3
- Molecular Weight : 305.79 g/mol
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the benzodioxin moiety indicates potential for interaction with receptors or enzymes that are critical in various signaling pathways.
Anticancer Activity
Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For example, studies on related benzamide derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's antibacterial activity has also been explored. Related compounds have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial growth .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of related benzamide derivatives, researchers observed that certain modifications to the benzodioxin structure enhanced cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was linked to the activation of caspase pathways .
Study 2: Antimicrobial Activity
A comparative analysis of various benzamide derivatives revealed that those containing a benzodioxin moiety exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural features in determining biological efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism | Efficacy |
|---|---|---|---|
| Anticancer | Benzamide Derivatives | Apoptosis induction | Significant against MCF7 |
| Antimicrobial | Benzamide Derivatives | Disruption of cell wall synthesis | Effective against Staphylococcus aureus |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide?
The compound can be synthesized via coupling reactions using carbodiimide reagents. For example, describes a method where 3,4-dichlorophenylacetic acid is reacted with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane. The reaction is stirred at 273 K, followed by extraction and crystallization from methylene chloride . Similarly, highlights the use of acetic anhydride with 1,4-benzodioxin derivatives, suggesting acylative coupling as a viable pathway .
Q. How is the molecular structure of this compound validated in academic research?
X-ray crystallography is the gold standard for structural validation. details a crystallographic study revealing three distinct conformers in the asymmetric unit, with hydrogen bonding (N–H⋯O) forming R₂²(10) dimers. Dihedral angles between aromatic rings (e.g., 54.8°–77.5°) and planarity of the amide group are critical metrics for structural analysis . Complementary techniques like NMR and high-resolution mass spectrometry (HRMS) are used to confirm purity and connectivity.
Q. What analytical methods are recommended for characterizing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. emphasizes elemental analysis (C, H, N) and melting point determination (473–475 K) as supplementary validation tools. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor decomposition under thermal stress .
Q. Which biological targets are hypothesized for structurally similar acetamide derivatives?
N-substituted 2-arylacetamides are explored for antimicrobial activity due to structural mimicry of benzylpenicillin’s lateral chain ( ). Additionally, their coordination ability with metal ions (e.g., in ligand design for catalysis) is noted in crystallographic studies .
Advanced Research Questions
Q. How do conformational variations in the asymmetric unit impact biological activity?
identifies three conformers (A, B, C) with dihedral angles differing by up to 22.7°. Such conformational flexibility may influence binding affinity to biological targets. Researchers should employ molecular dynamics (MD) simulations to correlate dihedral angles (e.g., 44.5°–56.2°) with activity, followed by structure-activity relationship (SAR) studies using analogs with constrained rotatable bonds .
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
Discrepancies in NMR or crystallographic data (e.g., unexpected peaks or bond lengths) often arise from polymorphism or solvate formation. demonstrates the importance of refining asymmetric units with software like SHELXL and validating against multiple datasets. For NMR, 2D experiments (COSY, NOESY) can distinguish between conformational isomers .
Q. What experimental designs are optimal for assessing the compound’s potential as a ligand in coordination chemistry?
suggests using single-crystal X-ray diffraction to study metal-ligand complexes. Researchers should prepare derivatives with electron-donating groups (e.g., –OCH₃) to enhance coordination sites. Titration calorimetry (ITC) or UV-vis spectroscopy can quantify binding constants with transition metals like Cu(II) or Zn(II) .
Q. How can researchers address low yields in coupling reactions during synthesis?
Optimize reaction conditions by testing alternative coupling reagents (e.g., DCC vs. EDC) and solvents (polar aprotic vs. chlorinated). achieved a 2–5% yield using EDC, suggesting stoichiometric adjustments (e.g., excess reagent) or microwave-assisted synthesis to improve efficiency .
Q. What computational methods are suitable for predicting environmental persistence or toxicity?
Quantitative structure-activity relationship (QSAR) models can predict biodegradation or ecotoxicity. While direct data is limited, analogs in and may serve as training sets. Density functional theory (DFT) calculations can estimate hydrolysis rates or partition coefficients (log P) .
Q. How can researchers design assays to evaluate antimicrobial activity while minimizing cytotoxicity?
Use a tiered approach:
- Primary assays: Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
- Selectivity index: Compare MIC values with cytotoxicity (e.g., MTT assay on mammalian cells).
- Mechanistic studies: Fluorescence microscopy with membrane-staining dyes (e.g., propidium iodide) to assess membrane disruption, a common mode of action for penicillin-like compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
